3-(Difluoromethoxy)picolinaldehyde
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Overview
Description
3-(Difluoromethoxy)picolinaldehyde is a chemical compound with the molecular formula C7H5F2NO2 It is a derivative of picolinaldehyde, where a difluoromethoxy group is attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of picolinaldehyde with difluoromethyl ether in the presence of a base, such as sodium hydride, under controlled conditions .
Industrial Production Methods: Industrial production of 3-(Difluoromethoxy)picolinaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethoxy)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of difluoromethoxy-pyridinecarboxylic acid.
Reduction: Formation of difluoromethoxy-pyridinemethanol.
Substitution: Formation of various substituted picolinaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethoxy)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)picolinaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Picolinaldehyde: The parent compound, lacking the difluoromethoxy group.
Nicotinaldehyde: A similar compound with the aldehyde group at the third position of the pyridine ring.
Isonicotinaldehyde: Another similar compound with the aldehyde group at the fourth position of the pyridine ring.
Uniqueness: 3-(Difluoromethoxy)picolinaldehyde is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This modification can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(difluoromethoxy)pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)12-6-2-1-3-10-5(6)4-11/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHZKYRDUQQSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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